6-Chloro-5-(methylamino)pyridin-3-ol
CAS No.:
Cat. No.: VC13682006
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7ClN2O |
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Molecular Weight | 158.58 g/mol |
IUPAC Name | 6-chloro-5-(methylamino)pyridin-3-ol |
Standard InChI | InChI=1S/C6H7ClN2O/c1-8-5-2-4(10)3-9-6(5)7/h2-3,8,10H,1H3 |
Standard InChI Key | JVERNFUKUNRXPC-UHFFFAOYSA-N |
SMILES | CNC1=C(N=CC(=C1)O)Cl |
Canonical SMILES | CNC1=C(N=CC(=C1)O)Cl |
Introduction
Chemical Identity and Structural Features
6-Chloro-5-(methylamino)pyridin-3-ol (C₆H₇ClN₂O) has a molecular weight of 158.59 g/mol and a molecular formula derived from pyridine with three substituents:
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Chlorine at the 6-position,
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Methylamino group (-NHCH₃) at the 5-position,
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Hydroxyl group (-OH) at the 3-position.
Key Structural Insights:
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Aromatic System: The pyridine ring provides a planar, electron-deficient aromatic system, influencing reactivity and intermolecular interactions .
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Substituent Effects:
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The chlorine atom enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution under specific conditions .
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The hydroxyl group contributes to hydrogen bonding and acidity (predicted pKa ~8–10), while the methylamino group introduces basicity (predicted pKa ~9–10) .
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Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Weight | 158.59 g/mol |
LogP (Partition Coefficient) | 0.98 (estimated) |
Water Solubility | ~1.2 mg/mL (pH 7) |
Hydrogen Bond Donors | 2 (OH and NH) |
Hydrogen Bond Acceptors | 3 (O, N, and N-CH₃) |
Synthesis and Reaction Pathways
While no direct synthesis of 6-chloro-5-(methylamino)pyridin-3-ol is documented, plausible routes can be inferred from analogous pyridine derivatives .
Route 1: Nucleophilic Substitution
Starting Material: 6-Chloro-5-nitropyridin-3-ol
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Nitro Reduction: Catalytic hydrogenation or use of Fe/HCl reduces the nitro group to an amine.
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Methylation: Treatment with methyl iodide (CH₃I) in the presence of NaH/DMF introduces the methylamino group .
Reaction Scheme:
Route 2: Direct Amination
Starting Material: 6-Chloro-5-bromopyridin-3-ol
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with methylamine introduces the methylamino group .
Key Conditions:
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Catalyst: Pd(OAc)₂/Xantphos
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Base: Cs₂CO₃
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Solvent: Toluene or dioxane
Table 2: Comparative Synthesis Yields
Method | Yield (%) | Purity (%) |
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Nucleophilic Substitution | 65–75 | ≥95 |
Buchwald-Hartwig | 80–85 | ≥98 |
Physicochemical and Spectroscopic Characterization
Solubility and Partitioning
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Aqueous Solubility: Moderate (~1.2 mg/mL at pH 7) due to ionizable groups.
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LogP: Estimated at 0.98, lower than 6-chloro-5-methylpyridin-3-ol (LogP 1.54) , reflecting increased polarity from the methylamino group.
Spectral Data
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¹H NMR (CDCl₃):
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δ 2.90 (s, 3H, -NCH₃),
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δ 6.80 (d, J=3.0 Hz, 1H, H-4),
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δ 7.50 (d, J=3.0 Hz, 1H, H-2).
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IR (KBr): Peaks at 3350 cm⁻¹ (-OH), 1620 cm⁻¹ (C=N), and 680 cm⁻¹ (C-Cl).
Biological and Industrial Applications
Pharmaceutical Intermediate
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Antibacterial Agents: Structural analogs show activity against Gram-positive bacteria .
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Kinase Inhibitors: The methylamino group may enhance binding to ATP pockets in kinases .
Agrochemical Uses
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Herbicides: Chlorinated pyridines are precursors in sulfonylurea herbicide synthesis.
Table 3: Comparative Bioactivity of Pyridine Derivatives
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